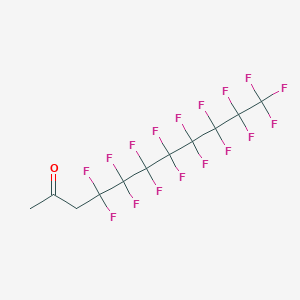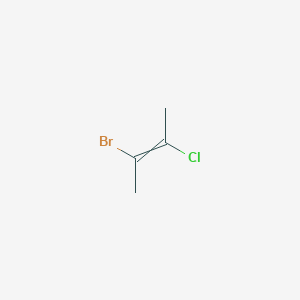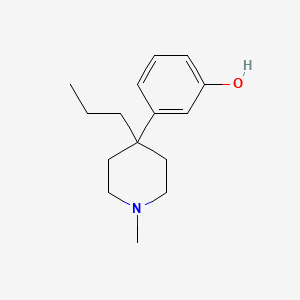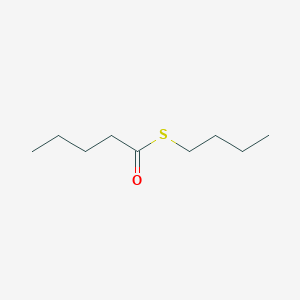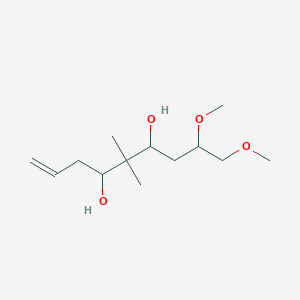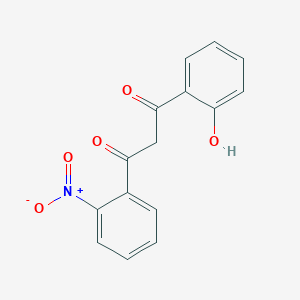
1,3-Propanedione, 1-(2-hydroxyphenyl)-3-(2-nitrophenyl)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,3-Propanedione, 1-(2-hydroxyphenyl)-3-(2-nitrophenyl)- is an organic compound that belongs to the class of diketones. This compound features both hydroxyl and nitro functional groups attached to phenyl rings, which can significantly influence its chemical behavior and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,3-Propanedione, 1-(2-hydroxyphenyl)-3-(2-nitrophenyl)- typically involves the condensation of appropriate starting materials under controlled conditions. One common method is the Claisen condensation, where esters react with ketones in the presence of a strong base to form β-diketones.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactions with optimized conditions to maximize yield and purity. The use of catalysts and advanced purification techniques such as recrystallization or chromatography may be employed.
Chemical Reactions Analysis
Types of Reactions
1,3-Propanedione, 1-(2-hydroxyphenyl)-3-(2-nitrophenyl)- can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a carbonyl group.
Reduction: The nitro group can be reduced to an amino group.
Substitution: Electrophilic aromatic substitution can occur on the phenyl rings.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) can be used.
Reduction: Catalytic hydrogenation or reagents like tin(II) chloride (SnCl₂) in hydrochloric acid.
Substitution: Halogenation or nitration reactions using halogens or nitric acid.
Major Products Formed
Oxidation: Formation of diketones or quinones.
Reduction: Formation of amino derivatives.
Substitution: Formation of halogenated or nitrated phenyl derivatives.
Scientific Research Applications
1,3-Propanedione, 1-(2-hydroxyphenyl)-3-(2-nitrophenyl)- has various applications in scientific research:
Chemistry: Used as a building block in organic synthesis.
Biology: Potential use in studying enzyme interactions due to its functional groups.
Medicine: Investigated for its potential pharmacological properties.
Industry: Utilized in the production of dyes, pigments, and other specialty chemicals.
Mechanism of Action
The compound’s mechanism of action can vary depending on its application. In biological systems, it may interact with enzymes or receptors through its hydroxyl and nitro groups, influencing biochemical pathways. In chemical reactions, its reactivity is governed by the electron-donating and electron-withdrawing effects of its functional groups.
Comparison with Similar Compounds
Similar Compounds
- 1,3-Propanedione, 1-(2-hydroxyphenyl)-3-(4-nitrophenyl)-
- 1,3-Propanedione, 1-(4-hydroxyphenyl)-3-(2-nitrophenyl)-
- 1,3-Propanedione, 1-(2-hydroxyphenyl)-3-(3-nitrophenyl)-
Uniqueness
1,3-Propanedione, 1-(2-hydroxyphenyl)-3-(2-nitrophenyl)- is unique due to the specific positioning of its hydroxyl and nitro groups, which can influence its reactivity and interactions in chemical and biological systems.
Properties
CAS No. |
84634-63-9 |
|---|---|
Molecular Formula |
C15H11NO5 |
Molecular Weight |
285.25 g/mol |
IUPAC Name |
1-(2-hydroxyphenyl)-3-(2-nitrophenyl)propane-1,3-dione |
InChI |
InChI=1S/C15H11NO5/c17-13-8-4-2-6-11(13)15(19)9-14(18)10-5-1-3-7-12(10)16(20)21/h1-8,17H,9H2 |
InChI Key |
ZWIBBTPQRAMQCW-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C(=C1)C(=O)CC(=O)C2=CC=CC=C2O)[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


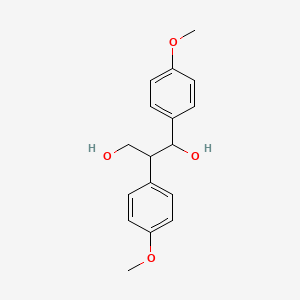
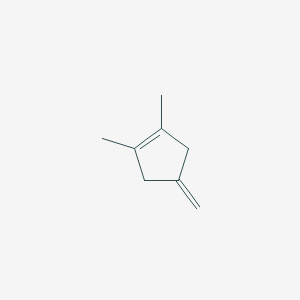
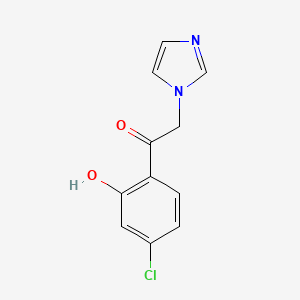
![1,4-Dioxaspiro[4.5]decan-3-ylmethyl acetate](/img/structure/B14419018.png)
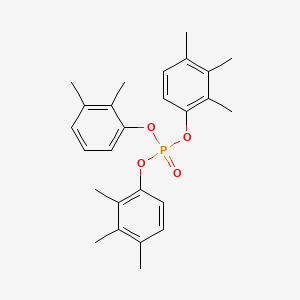

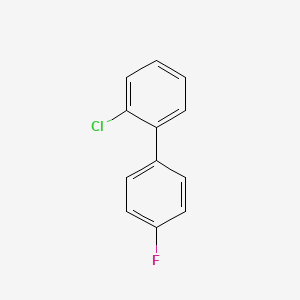
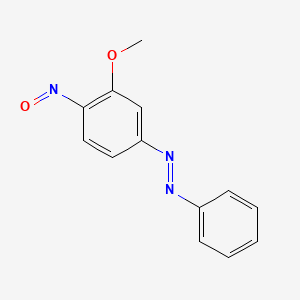
![2-[(Methanesulfinyl)methyl]-1,3-diphenylpropane-1,3-dione](/img/structure/B14419052.png)
